molecular formula C40H42BNO2 B13726969 4-[4-Biphenylyl(4'-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester

4-[4-Biphenylyl(4'-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester

Cat. No.: B13726969
M. Wt: 579.6 g/mol
InChI Key: KDAGRMNAMXCZAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-Biphenylyl(4’-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester is a boronic ester derivative that plays a significant role in organic synthesis and pharmaceutical applications. Boronic esters are known for their versatility in forming carbon-carbon bonds, particularly through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Biphenylyl(4’-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester typically involves the reaction of the corresponding boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for boronic esters often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-[4-Biphenylyl(4’-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound .

Scientific Research Applications

4-[4-Biphenylyl(4’-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester is used extensively in scientific research, including:

    Chemistry: As a reagent in organic synthesis and cross-coupling reactions.

    Biology: In the development of boron-containing drugs and bioactive molecules.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of advanced materials and polymers

Mechanism of Action

The mechanism of action for 4-[4-Biphenylyl(4’-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound facilitates the transfer of an organic group from boron to palladium, enabling the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

  • 4-Biphenylboronic Acid Pinacol Ester
  • Vinylboronic Acid Pinacol Ester
  • Phenylboronic Acid Pinacol Ester

Uniqueness

4-[4-Biphenylyl(4’-isopropyl-4-biphenylyl)amino]-2-methylphenylboronic Acid Pinacol Ester is unique due to its specific structural features, which provide distinct reactivity and selectivity in cross-coupling reactions. Its ability to form stable boronic ester intermediates makes it particularly valuable in complex organic syntheses .

Properties

Molecular Formula

C40H42BNO2

Molecular Weight

579.6 g/mol

IUPAC Name

3-methyl-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C40H42BNO2/c1-28(2)30-13-15-32(16-14-30)34-19-23-36(24-20-34)42(35-21-17-33(18-22-35)31-11-9-8-10-12-31)37-25-26-38(29(3)27-37)41-43-39(4,5)40(6,7)44-41/h8-28H,1-7H3

InChI Key

KDAGRMNAMXCZAZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.